8,9-Dehydroestrone sodium sulfate

Description

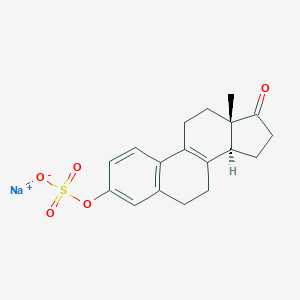

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUMKBPKZHXWDL-AKXYIILFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210637 |

Source

|

| Record name | 8,9-Dehydroestrone sodium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61612-83-7 |

Source

|

| Record name | 8,9-Dehydroestrone sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061612837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dehydroestrone sodium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10),8-tetraen-17-one, 3-(sulfooxy)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8,9-DEHYDROESTRONE SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B825F101CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 8,9-Dehydroestrone Sodium Sulfate

Topic: 8,9-Dehydroestrone Sodium Sulfate Content Type: Technical Monograph & Analytical Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals.

Critical Characterization, Pharmacodynamics, and Analytical Resolution

Executive Summary

This compound (8,9-DHE-S) is a B-ring unsaturated estrogenic steroid. While often categorized generically as a "concomitant component" of Conjugated Equine Estrogens (CEE), it possesses a distinct pharmacological profile that differentiates it from the primary components, estrone sulfate and equilin sulfate.

For drug development professionals, 8,9-DHE-S represents a dual challenge:

-

Pharmacological: It acts as a prodrug, metabolizing into 8,9-dehydroestradiol, a potent agonist with unique vascular endothelial selectivity.

-

Analytical: It is an isobaric isomer of Equilin Sulfate. Standard C18 reverse-phase chromatography frequently fails to resolve these two compounds, leading to regulatory compliance failures (USP <2040>) during QC of generic CEE formulations.

This guide provides the structural basis for its activity, the specific metabolic pathway required for activation, and a field-proven analytical protocol for its isolation and quantification.

Chemical Identity & Structural Biology

Unlike human estrogens (which are saturated in the B-ring), 8,9-DHE-S features a double bond between carbons 8 and 9.[1] This unsaturation alters the planarity of the steroid backbone, influencing both its binding affinity to Estrogen Receptors (ER) and its retention behavior in chromatography.

| Parameter | Technical Specification |

| IUPAC Name | Sodium; [(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

| Common Name | |

| CAS Number | 61612-83-7 (Sodium Salt); 474-87-3 (Free Steroid) |

| Molecular Formula | |

| Molecular Weight | 370.40 g/mol |

| Stereochemistry | B-ring unsaturation induces a conformational shift, increasing rigidity compared to estrone.[2][] |

| Regulatory Status | USP Monograph Component for Conjugated Estrogens (Limit: < 6.25% of labeled content). |

Pharmacological Profile: The Prodrug Mechanism

8,9-DHE-S itself is biologically inactive at the receptor level due to the bulky sulfate group at C3 preventing ligand binding. It functions as a circulating reservoir.[4]

Metabolic Activation Pathway

Upon ingestion, 8,9-DHE-S undergoes a two-step bioactivation:

-

Hydrolysis: Steroid sulfatase (STS) cleaves the sulfate group, yielding the lipophilic free steroid, 8,9-dehydroestrone.

-

Reduction: 17

-Hydroxysteroid Dehydrogenase (17

Key Insight: 8,9-dehydroestradiol is the active ligand. It exhibits high affinity for both ER

Figure 1: The bioactivation pathway of 8,9-DHE-S. The sulfate form acts as a hydrophilic delivery system, while the 17

Advanced Analytical Protocol: Resolving the Isomer Problem

The most common failure mode in analyzing CEE products is the co-elution of Equilin Sulfate and 8,9-Dehydroestrone Sulfate .

-

The Issue: Both have the mass

347 (negative ion). They are structural isomers differing only by the position of the B-ring double bond ( -

The Failure: Standard C18 columns interact primarily via hydrophobicity, which is nearly identical for these two isomers.

The Solution: Porous Graphitic Carbon (PGC)

To achieve baseline resolution, one must exploit the shape selectivity of the stationary phase. The

Validated LC-MS/MS Methodology

Objective: Quantify 8,9-DHE-S in human serum or QC formulation samples.

Step 1: Sample Preparation (Solid Phase Extraction)

-

Reagent: Weak Anion Exchange (WAX) cartridges are preferred over C18 to capture the anionic sulfate moiety.

-

Protocol:

-

Condition WAX cartridge with MeOH then Water.

-

Load Serum (pre-treated with protein precipitation).

-

Wash with 5% NH4OH (removes neutrals).

-

Elute with 5% NH4OH in MeOH.

-

Evaporate and reconstitute in Mobile Phase A.

-

Step 2: Chromatographic Separation

-

Column: Hypercarb™ (Porous Graphitic Carbon), 3µm, 100 x 2.1mm.

-

Why: PGC resolves the isomers based on stereochemical flatness.

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 10).

-

Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.

-

Gradient: 10% B to 60% B over 10 minutes.

-

Note: High pH is used to ensure the sulfate remains ionized and to improve peak shape on PGC columns.

Step 3: Mass Spectrometry (ESI-)

-

Mode: Negative Electrospray Ionization (ESI-).

-

Rationale: Sulfate groups ionize effortlessly in negative mode (

), providing high sensitivity (picogram level). -

Transitions (MRM):

-

Quantifier: 347.1

267.1 (Loss of -

Qualifier: 347.1

145.0 (Ring fragmentation).

-

Figure 2: Analytical decision tree highlighting the necessity of Graphitic Carbon stationary phases for isomeric resolution.

Regulatory & Quality Specifications (USP)

In the context of Conjugated Estrogens USP, 8,9-DHE-S is not merely an impurity but a monitored component that defines the "fingerprint" of the natural product. Synthetic generics must match this profile to demonstrate pharmaceutical equivalence.

| Component | USP Limit (Relative to Label Claim) | Analytical Challenge |

| Estrone Sulfate | 52.5 - 61.5% | Major peak; easy to quantify. |

| Equilin Sulfate | 22.5 - 30.5% | Isobaric with 8,9-DHE-S. |

| 8,9-Dehydroestrone Sulfate | < 6.25% | Minor peak; requires high resolution. |

| 17 | 13.5 - 19.5% | Distinct retention time. |

Compliance Note: If your method cannot resolve 8,9-DHE-S from Equilin Sulfate, you will overestimate the Equilin content and fail the specific limit test for 8,9-DHE-S.

References

-

Bhavnani, B. R. (1998).[6] Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6–16. Link

-

Reepmeyer, J. C. (2005).[5] Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography-electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases.[5] Journal of Chromatography A, 1082(1), 60–68. Link

-

United States Pharmacopeia (USP). Monograph: Conjugated Estrogens.[5][7] USP-NF. Link

-

Bhavnani, B. R., et al. (2001). Estrogen activity and novel tissue selectivity of

-Dehydroestrone Sulfate in Postmenopausal Women.[1][8] The Journal of Clinical Endocrinology & Metabolism. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C18H19NaO5S | CID 23676222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

8,9-Dehydroestrone sodium sulfate structure and chemical properties

Chemical Properties, Analytical Characterization, and Pharmacological Profile[1][2][3]

Executive Summary

8,9-Dehydroestrone sodium sulfate (DHES) is a specific ring-B unsaturated estrogen conjugate.[1] Historically identified as a minor but biologically significant constituent of Conjugated Equine Estrogens (CEE) (approx. 3.5% – 4.5% of the complex mixture), it has emerged as a compound of interest due to its distinct tissue-selective pharmacological profile. Unlike the primary components (estrone sulfate and equilin sulfate), DHES exhibits a unique metabolic activation pathway and differential effects on vascular and hepatic markers.

This guide serves as a technical reference for scientists involved in the quality control, pharmacological evaluation, and analytical characterization of conjugated estrogens. It moves beyond basic identification to explore the structural rigidity imposed by the C8-C9 double bond, the challenges of chromatographic separation from isomeric impurities, and the causality behind its specific therapeutic index.

Molecular Architecture and Physicochemical Properties

1.1 Structural Identity

DHES differs from estrone sulfate by the presence of a double bond between carbons 8 and 9.[2] This unsaturation fundamentally alters the planarity and flexibility of the steroid backbone, specifically the B-ring.

-

Chemical Name: Sodium [(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate[][4]

-

Common Name:

-Dehydroestrone sodium sulfate[5][6][][4][7][8] -

Molecular Formula:

[4][7][8][9]

1.2 Stereochemical Implications

The C8-C9 double bond removes the stereocenters at these positions, flattening the B-ring. This conformational rigidity impacts:

-

Receptor Binding: The flattened geometry alters the fit within the Estrogen Receptor (ER) ligand-binding domain compared to the "kinked" structure of saturated estrogens like estrone.

-

Metabolic Stability: The double bond is susceptible to oxidative metabolism but resistant to certain reductive pathways common to saturated steroids.

1.3 Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Protocol |

| Appearance | White to off-white crystalline solid | Visual inspection of Reference Standards (RS). |

| Solubility | Soluble in water; slightly soluble in methanol.[8] | Critical for Mobile Phase selection (Reverse Phase). |

| Melting Point | >175°C (with decomposition) | Indicative of salt stability; avoid high-temp drying. |

| UV Max | ~230 nm, ~280 nm | Detection wavelength for HPLC-UV methods. |

| Stability | Hydrolysis-prone in acidic media (< pH 4). | Buffering is mandatory during sample prep. |

Pharmacological Mechanism & Metabolism

Understanding the pharmacology of DHES is essential for interpreting its presence in biological matrices. It acts as a "prodrug" that requires metabolic activation.

2.1 Metabolic Activation Pathway

Upon ingestion, DHES is not the primary active moiety. It undergoes hydrolysis (sulfatase activity) and subsequent 17-keto reduction to form 17

Key Insight: Clinical data indicates DHES suppresses vasomotor symptoms and bone resorption with minimal impact on hepatic markers (SHBG, clotting factors) compared to Estrone Sulfate. This suggests a liver-sparing "tissue selectivity."

2.2 Visualization: Metabolic & Signaling Pathway

Figure 1: Metabolic activation of DHES to its active 17

Analytical Characterization & Methodology

As a Senior Application Scientist, the critical challenge with DHES is distinguishing it from isobaric isomers (e.g., Equilin sulfate,

3.1 Experimental Protocol: HPLC-UV/MS Separation

Objective: Quantify DHES in a mixed conjugated estrogen sample. Challenge: Separation from Equilin Sulfate (closely eluting).

Method Parameters:

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3 µm). Note: A standard C18 is preferred over Phenyl-Hexyl for sulfate salt selectivity.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) – Maintains salt form.

-

Mobile Phase B: Acetonitrile / Methanol (50:50).

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-5 min: 15% B (Isocratic hold for polar interferences)

-

5-25 min: 15%

45% B (Linear gradient) -

25-30 min: 95% B (Wash)

-

-

Detection:

-

UV: 230 nm (Primary), 280 nm (Secondary confirmation).

-

MS (Optional): ESI Negative Mode. Target ion

.

-

Protocol Steps:

-

Sample Prep: Dissolve tablet powder or lyophilized standard in Mobile Phase A. Crucial: Do not use pure organic solvent initially; the sodium salt may precipitate or degrade.

-

Filtration: Filter through 0.45 µm PTFE.

-

Injection: 10-20 µL.

-

System Suitability:

-

Resolution (

) between Equilin Sulfate and DHES must be -

Troubleshooting: If

, lower the column temperature to 25°C to improve selectivity based on steric shape.

-

3.2 Mass Spectrometry Identification

For definitive identification (e.g., in impurity profiling), MS/MS fragmentation is required to differentiate the

-

Precursor Ion:

347.1 ( -

Key Fragments (CE):

-

267 (Loss of

- 145 (Ring A/B fragment).

-

Differentiation: The intensity ratio of fragments involving the B-ring cleavage differs between DHES and Equilin (

) due to the stability of the conjugated double bond system.

-

267 (Loss of

3.3 Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for the isolation and identification of DHES.

Synthesis and Origin

While total synthesis is possible, DHES is primarily sourced as a natural product component or via semi-synthesis for reference standards.

-

Natural Source: Extracted from the urine of pregnant mares (PMU).[2] The biological synthesis in the equine system involves complex cytochrome P450-mediated dehydrogenation of saturated estrogen precursors.

-

Semi-Synthesis (for Standards):

-

Key Reaction: Isomerization or specific dehydrogenation protocols (often requiring protection of the C3-hydroxyl and C17-ketone).

-

Sulfation: The final step involves treating the free steroid with Sulfur Trioxide-Pyridine complex (

) followed by sodium hydroxide neutralization to yield the sodium salt.

Impurity Alert: Synthetic standards often contain up to 40% Tromethamine as a stabilizer to prevent desulfation during storage. Analysts must account for this excipient when calculating potency of reference materials.

References

-

Bhavnani, B. R. (1998).[5][10] Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6–16.[5][10] Link

-

Baracat, E. C., et al. (1999).[5] Estrogen activity and novel tissue selectivity of

-dehydroestrone sulfate in postmenopausal women.[5][2][11] The Journal of Clinical Endocrinology & Metabolism, 84(6), 2020–2027. Link -

United States Pharmacopeia (USP). Conjugated Estrogens Monograph. USP-NF. (Standard compendial reference for limit tests and chromatographic parameters). Link

-

PubChem. (n.d.).[4] this compound (CID 23676222).[4] National Center for Biotechnology Information. Link

-

BOC Sciences. (n.d.).[8] Delta-8,9-Dehydro Estrone Sulfate Sodium Salt Product Data.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. grokipedia.com [grokipedia.com]

- 4. This compound | C18H19NaO5S | CID 23676222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8,9-Dehydroestrone [medbox.iiab.me]

- 6. uspbpep.com [uspbpep.com]

- 7. scbt.com [scbt.com]

- 8. ,9-Dehydroestrone 3-Sulfate Sodium Salt CAS#: 61612-83-7 [amp.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Critical Quality Attributes of Conjugated Estrogens: A Technical Guide to 8,9-Dehydroestrone Sodium Sulfate

Executive Summary

8,9-Dehydroestrone sodium sulfate (CAS 61612-83-7 ) is a specialized conjugated estrogen primarily identified as a minor but critical constituent of Conjugated Estrogens, USP (e.g., Premarin).[1] Structurally characterized by unsaturation at the C8-C9 position of the steroid B-ring, it serves as a vital marker for the authenticity of equine-derived estrogens and a specific impurity target in synthetic conjugated estrogen development.

This guide provides a comprehensive technical breakdown of the compound, focusing on its physicochemical properties, analytical quantification via HPLC/LC-MS, and its role as a Critical Quality Attribute (CQA) in pharmaceutical development.

Part 1: Chemical Identity & Structural Significance

Core Chemical Data

The following table consolidates the essential physicochemical identifiers for the sodium sulfate salt form. Researchers must distinguish this from the free steroid (8,9-dehydroestrone, CAS 474-87-3).

| Attribute | Specification |

| Chemical Name | Sodium 8,9-dehydroestrone sulfate |

| CAS Number | 61612-83-7 |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 370.41 g/mol |

| Appearance | Off-white to pale yellow solid (Hygroscopic) |

| Solubility | Soluble in water, methanol; sparingly soluble in acetonitrile.[1][2][3][][5] |

| Stability | Sensitive to hydrolysis in acidic media; stable in alkaline solution. |

Structural Context

Unlike Estrone Sodium Sulfate (the major component of conjugated estrogens), 8,9-dehydroestrone contains an additional double bond in the B-ring. This unsaturation alters the planarity of the steroid backbone, affecting its retention time in reverse-phase chromatography and its binding affinity to estrogen receptors (ERs).

Key Differentiator: In chromatograms of equine urine extracts, 8,9-dehydroestrone often elutes closely with Equilin Sodium Sulfate , necessitating high-resolution columns for accurate separation.

Part 2: Analytical Characterization & Methodologies[6]

Accurate quantification of this compound is mandated by USP/EP monographs for Conjugated Estrogens. The following protocols represent industry-standard approaches for QC and impurity profiling.

Workflow Visualization

The following diagram illustrates the logical flow for extracting and analyzing this compound from a complex matrix (e.g., formulation or biological sample).

Figure 1: Analytical workflow for the isolation and detection of this compound.

Protocol A: HPLC-UV (USP Monograph Approach)

This method is suitable for potency assays in raw materials where the concentration is high.

-

Column: L1 packing (C18),

, -

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV @ 205 nm (Sulfate moiety has low UV absorbance; 205-220 nm maximizes signal but risks noise).

-

System Suitability: Resolution (

) between Estrone Sulfate and 8,9-Dehydroestrone Sulfate must be

Protocol B: LC-MS/MS (Impurity & Bioanalysis)

For trace impurity analysis or pharmacokinetic studies, Mass Spectrometry is required due to the lack of a strong chromophore.

-

Instrument: Triple Quadrupole MS (ESI Negative Mode).

-

Column: Poroshell 120 EC-C18 (

) or equivalent. -

Mobile Phase:

-

Gradient:

-

0-2 min: 10% B.

-

2-10 min: Linear ramp to 90% B.

-

-

MRM Transitions (Negative Mode):

-

Precursor Ion:

( -

Quantifier Product:

( -

Qualifier Product:

(Loss of sulfate group).

-

Expert Insight: When analyzing the sodium salt directly via ESI-MS, the sodium ion dissociates, and you detect the intact sulfate anion (

). Do not search for the positive sodium adduct in negative mode.

Part 3: Stability, Handling, and Safety

Stability Profile

This compound is chemically distinct from its saturated counterparts regarding stability.

-

Hydrolysis Risk: The sulfate ester bond at C3 is acid-labile. Solutions must be kept at neutral to slightly basic pH (pH 7.0–8.5).

-

Oxidation: The C8-C9 double bond is susceptible to oxidative degradation. Standards should be stored under inert gas (Nitrogen/Argon).

Handling Protocols

-

Hygroscopicity: The salt is hygroscopic. Weighing should be performed in a humidity-controlled environment or a glove box.

-

Solvent Choice: Dissolve primary standards in Methanol:Water (50:50). Avoid pure acetonitrile for initial dissolution as precipitation may occur.

-

Storage:

, protected from light.

Part 4: Pharmacological Significance

While often considered an impurity in synthetic processes, in the context of Conjugated Estrogens (Premarin), 8,9-dehydroestrone is an active pharmaceutical ingredient (API) component.

-

Mechanism: It acts as a prodrug. Upon ingestion, sulfatases hydrolyze the sulfate group, releasing 8,9-dehydroestrone (free steroid), which is then reversibly converted to 8,9-dehydro-17

-estradiol. -

Potency: Relative binding affinity studies suggest it has lower estrogenic potency compared to Estradiol but contributes to the overall "estrogenic burden" and specific tissue effects of the conjugated mixture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23676222, this compound. Retrieved January 28, 2026 from [Link]

-

U.S. Food and Drug Administration (2003). Memorandum: Chemistry Review of Conjugated Estrogens. (Discussion of DHES/Sodium 8,9-dehydroestrone sulfate as a component). Retrieved from [Link]

- United States Pharmacopeia (USP).Monograph: Conjugated Estrogens.

Sources

- 1. This compound | C18H19NaO5S | CID 23676222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 3. 8,9-Dehydroestrone [medbox.iiab.me]

- 5. scribd.com [scribd.com]

- 6. HPLC Determination of Sodium Dodecyl Sulfate on Newcrom B Column | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Discovery of 8,9-Dehydroestrone

This guide details the synthesis, discovery, and characterization of 8,9-Dehydroestrone (also known as

Executive Summary

8,9-Dehydroestrone (CAS: 474-87-3) is a naturally occurring steroid found in pregnant mare's urine (a component of conjugated equine estrogens, Premarin).[1] Chemically, it is an unsaturated analogue of estrone, distinguished by a tetrasubstituted double bond between C8 and C9.

In the pharmaceutical industry, its significance is twofold:

-

Synthetic Utility: It serves as the stable intermediate in the Torgov Total Synthesis of Estrone. The tetrasubstituted

bond is the last to be reduced, allowing for stereochemical control of the C8, C9, C13, and C14 centers. -

Therapeutic Profile: As a component of hormone replacement therapies (HRT), it exhibits distinct estrogen receptor binding profiles (SERM-like properties) compared to estradiol.

Historical & Theoretical Context

The discovery of a scalable route to 8,9-dehydroestrone is inextricably linked to the work of I.V.[2] Torgov and S.N. Ananchenko in the USSR (1960s). Prior to their work, steroid synthesis was linear and low-yielding.

The Torgov Reaction introduced a convergent strategy:

-

Coupling: A vinyl carbinol (AB-ring fragment) is coupled with a cyclic diketone (D-ring fragment).

-

Cyclization: An acid-catalyzed "zip-up" reaction closes the C-ring.

This route remains one of the most efficient industrial pathways for producing estrone and 19-norsteroids.

Retrosynthetic Analysis

To synthesize 8,9-dehydroestrone, we disconnect the molecule at the C8-C14 and C9-C11 bonds. This reveals two key precursors:

-

6-Methoxy-1-tetralone: Represents the A and B rings.

-

2-Methyl-1,3-cyclopentanedione: Represents the D ring.

The synthesis relies on the formation of a carbocation at C9 (steroid numbering), which is trapped by the electron-rich enol of the D-ring precursor.

Visualization: The Torgov Disconnection

Figure 1: Retrosynthetic logic flow from the target 8,9-dehydroestrone back to starting materials.[2]

Detailed Synthetic Protocol

This protocol describes the synthesis of 8,9-Dehydroestrone Methyl Ether , the stable intermediate typically isolated before demethylation.

Phase 1: The Torgov Coupling

Objective: Create the vinyl carbinol intermediate.

-

Reagents: 6-Methoxy-1-tetralone (1.0 eq), Vinylmagnesium bromide (1.2 eq, in THF).

-

Procedure:

-

Cool the Grignard solution to -20°C.

-

Add 6-methoxy-1-tetralone dropwise in THF.[2]

-

Allow to warm to room temperature (RT) over 2 hours.

-

Quench: Pour into saturated NH₄Cl solution.

-

Workup: Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Product: 1-Vinyl-1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene (Vinyl Carbinol).[2] Note: Unstable; proceed immediately to Phase 2.

-

Phase 2: Cyclization (The Torgov Reaction)

Objective: Construct the steroid skeleton (Torgov Diene).

-

Reagents: Vinyl Carbinol (from Phase 1), 2-Methyl-1,3-cyclopentanedione (1.1 eq), Triton B (catalyst) or acetic acid/xylene.

-

Procedure:

-

Dissolve the carbinol and diketone in methanol/xylene.

-

Add catalytic acid (e.g., p-TsOH) or base (Triton B) depending on specific variant. The classic Torgov uses acid catalysis for the cyclization.

-

Reflux for 2–4 hours with Dean-Stark water removal.

-

Mechanism: The vinyl carbinol dehydrates to a diene, which undergoes a Michael-type addition/cyclization sequence.

-

Product: 3-Methoxy-estra-1,3,5(10),8,14-pentaen-17-one (The "Torgov Diene").

-

Validation: MP 108–110°C. UV

310 nm (characteristic of extended conjugation).

-

Phase 3: Selective Reduction (Target Synthesis)

Objective: Reduce the

-

Causality: The

double bond is trisubstituted and sterically more accessible than the tetrasubstituted

-

Reagents: Torgov Diene, 5% Pd/CaCO₃ or Pd/C, THF/Methanol.

-

Procedure:

-

Dissolve Torgov diene in THF.

-

Add catalyst (5% wt loading).

-

Expose to H₂ atmosphere (1 atm) at RT.

-

Critical Control: Monitor H₂ uptake. Stop reaction immediately after 1.0 molar equivalent of H₂ is consumed.

-

Filter catalyst and concentrate.

-

Purification: Recrystallization from methanol.

-

-

Product: 8,9-Dehydroestrone Methyl Ether (3-Methoxy-estra-1,3,5(10),8-tetraen-17-one).[2]

Phase 4: Demethylation (Optional)

To obtain the free phenol (8,9-Dehydroestrone):

-

Treat the methyl ether with Pyridine Hydrochloride at 210°C for 30 minutes, or use BBr₃ in DCM at -78°C.

-

Quench with water, extract, and recrystallize.

Mechanistic Insight: The Cyclization

The Torgov cyclization is a cascade reaction. The acid generates a stabilized carbocation at C1 (tetralin numbering), which is attacked by the soft nucleophile (diketone).

Figure 2: Mechanistic cascade of the Torgov cyclization forming the steroid skeleton.

Characterization & Self-Validating Systems[2]

To ensure the integrity of the synthesis, the researcher must validate the intermediate stages. The distinction between the Torgov Diene (

Comparative Data Table

| Property | Torgov Diene ( | 8,9-Dehydroestrone Methyl Ether ( | Validation Logic |

| Formula | C₁₉H₂₀O₂ | C₁₉H₂₂O₂ | Mass Spec (M+2 difference) |

| Unsaturation | Pentaene (A-ring + 2) | Tetraene (A-ring + 1) | Hydrogen uptake stoichiometry |

| UV Abs | Loss of conjugation length | ||

| ¹H NMR (Vinylic) | Signal at ~5.8 ppm (C15-H) | Absent | |

| Melting Point | 108–110 °C | 151–152 °C | Distinct phase transition |

¹H NMR Validation (8,9-Dehydroestrone Methyl Ether)

-

Solvent: CDCl₃

-

Key Signals:

-

0.95 ppm (s, 3H): C18 Angular Methyl.

-

3.80 ppm (s, 3H): O-Methyl (Ether).

-

6.7–7.2 ppm (m, 3H): Aromatic A-ring protons.

-

Absence: No signals in the 4.5–6.5 ppm range (confirms reduction of

and tetrasubstituted nature of

-

References

-

Ananchenko, S. N., & Torgov, I. V. (1963). New Synthesis of Estrone and d,l-19-Norsteroids.[3] Tetrahedron Letters, 4(23), 1553-1558. Link

-

Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16.[4] Link

-

Zhang, F., et al. (2001). Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone.[5] Chemical Research in Toxicology, 14(6), 754-763. Link

-

PubChem. (n.d.). 8,9-Dehydroestrone (Compound Summary). National Library of Medicine. Link

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link

Sources

- 1. 8,9-Dehydroestrone | C18H20O2 | CID 6451472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102229635A - Process for the preparation of estrone and/or estradiol-derivates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 5. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

8,9-Dehydroestrone sodium sulfate mechanism of action

Topic: 8,9-Dehydroestrone Sodium Sulfate: Mechanism of Action, Metabolic Activation, and Receptor Pharmacology Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Pharmacologists

Executive Summary

This compound (

Its mechanism of action is defined by a "two-step bioactivation" pathway:

-

Hydrolysis: Conversion from the inactive sulfate to the unconjugated ketone by Steroid Sulfatase (STS) .[1][2][3][4]

-

Reduction: Stereoselective reduction of the C17 ketone to the highly potent 17

-

This whitepaper delineates the molecular pharmacology, metabolic causality, and experimental frameworks required to study this compound, emphasizing its unique status as a tissue-selective estrogen.

Chemical Identity & Structural Pharmacology

The pharmacological distinctiveness of

-

Chemical Name: Sodium; [(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate[5]

-

Molecular Formula:

-

Structural Significance:

-

Sulfate Ester (C3): Renders the molecule hydrophilic and inactive at the estrogen receptor (ER), facilitating circulation and requiring STS for activation.

-

Double Bond: Alters the planarity of the steroid nucleus. This structural constraint influences the binding kinetics of its active metabolite to ER

-

Metabolic Activation: The "Intracrinology" Mechanism

-DHES does not bind estrogen receptors significantly in its sulfated form. Its biological activity is governed by intracrinology —the synthesis of active hormones within target tissues (breast, endometrium, bone) rather than in the general circulation.The Sulfatase Pathway (Step 1)

The enzyme Steroid Sulfatase (STS) , located in the endoplasmic reticulum, hydrolyzes the sulfate group.[1] This reaction is irreversible in tissues lacking sulfotransferase activity.

-

Substrate:

-DHES (Inactive) -

Enzyme: STS (EC 3.1.6.2)

-

Product:

-Dehydroestrone (Weakly Active)

Reductive Activation (Step 2)

The ketone product is a weak estrogen. Maximal potency is achieved only after reduction at the C17 position.

-

Enzyme: 17

-Hydroxysteroid Dehydrogenase Type 1 (17 -

Product: 17

- -

Significance: This metabolite possesses high affinity for the ER, comparable to 17

-estradiol (

Visualization: The Bioactivation Pathway

Caption: The two-step metabolic activation of 8,9-DHES. The sulfate is hydrolyzed by STS, then reduced by 17

Receptor Signaling & Binding Affinity

Once activated, the 17

Data Summary: Relative Binding Affinity (RBA)

Reference Standard: 17

| Compound | ER | ER | Functional Classification |

| ~19% | ~32% | Weak Agonist | |

| 17 | High (>70%) | High (>80%) | Potent Agonist |

| Estrone (Reference) | ~15% | ~12% | Weak Agonist |

Mechanistic Insight:

The slightly higher affinity of the

Experimental Methodologies

To study the mechanism of

Protocol A: Steroid Sulfatase (STS) Activity Assay

Objective: Quantify the conversion of the sulfate pro-drug to the unconjugated form.

Reagents:

-

Substrate: [6,7-

H]Estrone Sulfate (Standard surrogate) or purified -

Source: Microsomal fraction from human placenta or MCF-7 breast cancer cells.

-

Buffer: 0.1 M Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Homogenize tissue/cells in Tris-HCl buffer. Centrifuge at 100,000 x g to isolate microsomes.

-

Incubation: Incubate 100 µg microsomal protein with 20 µM substrate (spiked with tracer if using radiometric method) for 60 min at 37°C.

-

Termination: Add toluene to stop the reaction.

-

Extraction: Vortex vigorously. The unconjugated product partitions into the organic phase (toluene), while the unreacted sulfate remains in the aqueous phase.

-

Quantification: Aliquot the organic phase into scintillation fluid and count (CPM).

-

Calculation: Activity (pmol/h/mg) = [(CPM_organic / Total CPM) × Substrate Conc] / Protein Mass.

-

Protocol B: Competitive Receptor Binding Assay

Objective: Determine the

Workflow:

-

Receptor Source: Recombinant human ER

or ER -

Tracer: 1 nM [

H]-17 -

Competitor: Serial dilutions (

M to -

Equilibrium: Incubate at 4°C for 18 hours (to prevent ligand degradation).

-

Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge.

-

Analysis: Measure bound radioactivity in the supernatant. Plot % Bound vs. Log[Competitor] to derive

.

Visualization: Experimental Logic

Caption: Parallel workflows for validating enzymatic activation (STS) and receptor affinity.

References

-

Bhavnani, B. R. (2003). "Estrogens and menopause: pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's." Journal of Steroid Biochemistry and Molecular Biology, 85(2-5), 473-482. Link

-

Bhavnani, B. R., & Stanczyk, F. Z. (2014). "Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action." The Journal of Steroid Biochemistry and Molecular Biology, 142, 16-29. Link

-

Reed, M. J., et al. (2005). "Steroid sulfatase: molecular biology, regulation, and inhibition." Endocrine Reviews, 26(2), 171-202. Link

-

Kuiper, G. G., et al. (1997). "Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta." Endocrinology, 138(3), 863-870. Link

-

Stanczyk, F. Z., et al. (2013). "Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment." Contraception, 87(6), 706-727. Link

Sources

- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Estrone sulfatase: probing structural requirements for substrate and inhibitor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H19NaO5S | CID 23676222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Expression of 17beta-hydroxysteroid dehydrogenases and other estrogen-metabolizing enzymes in different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 8,9-Dehydroestrone Sulfate: A Technical Guide

Executive Technical Summary

8,9-Dehydroestrone sulfate (8,9-DHES) is a ring B-unsaturated estrogen conjugate comprising approximately 3.5–4.5% of Conjugated Equine Estrogens (CEE). Historically viewed merely as a minor congener of estrone sulfate (E1S), rigorous pharmacological profiling has reclassified 8,9-DHES as a distinct chemical entity with a unique tissue-selective profile.

Unlike classical synthetic estrogens, 8,9-DHES exhibits a "split" pharmacological personality: it possesses potent neuroendocrine and vasomotor efficacy comparable to high-dose estrone, yet displays a minimal hepatic footprint regarding Sex Hormone Binding Globulin (SHBG) induction and lipid modulation.[1][2] This guide details the structural activity relationships (SAR), the intracrine activation pathways, and the specific experimental protocols required to characterize this compound in a drug development setting.

Chemical Identity & Structural Activity Relationship (SAR)

The defining feature of 8,9-DHES is the double bond between carbons 8 and 9 in the B-ring of the steroid nucleus.

-

Structural Rigidity: The C8-C9 unsaturation introduces planarity and rigidity to the B-ring, altering the flexibility of the steroid skeleton compared to the fully saturated B-ring of estrone or estradiol.

-

Receptor Interaction: This conformational restriction affects how the desulfated metabolites (8,9-dehydroestrone and 8,9-dehydroestradiol) fit into the ligand-binding pocket of Estrogen Receptors (ER

and ER -

Antioxidant Capacity: The unsaturation confers unique physiochemical properties, enhancing the molecule's ability to act as a phenolic antioxidant, inhibiting LDL oxidation more potently than physiological estradiol.

Data Table 1: Comparative Pharmacological Profile (Postmenopausal Model)

Comparison of 8,9-DHES (0.125 mg) vs. Estrone Sulfate (1.25 mg)

| Parameter | 8,9-DHES (Low Dose) | Estrone Sulfate (High Dose) | Clinical Implication |

| Vasomotor Suppression | >95% Reduction | ~88% Reduction | High efficacy at low mass |

| Bone Resorption (N-telopeptide) | ~40% Suppression | ~40% Suppression | Potent osteoclast inhibition |

| SHBG Induction | Minimal / No Change | Significant Increase (>100%) | Lower Thrombotic Potential |

| LDL Oxidation Lag Time | Increased (+68%) | Minimal Effect | Cardiovascular Protection |

| Gonadotropin (FSH) Suppression | Significant | Significant | Central HPG Axis activity |

The Intracrine Activation Pathway

8,9-DHES is biologically inactive in its sulfated form. It acts as a circulating reservoir ("prodrug") that relies on the Sulfatase Pathway for tissue-specific activation. This contrasts with the Aromatase Pathway used for androgen-to-estrogen conversion.

Mechanism of Action[3][4]

-

Transport: 8,9-DHES enters target cells (neurons, osteoblasts) via Organic Anion Transporting Polypeptides (OATPs).

-

Hydrolysis: The enzyme Steroid Sulfatase (STS) cleaves the sulfate group, yielding 8,9-Dehydroestrone (8,9-DHE).

-

Bio-activation: 17

-Hydroxysteroid Dehydrogenase (17

Visualization: The Intracrine Loop

The following diagram illustrates the conversion of the inactive sulfate reservoir into the active nuclear receptor ligand.

Caption: The activation pathway of 8,9-DHES requires cellular uptake via OATP followed by obligate hydrolysis by Steroid Sulfatase (STS) and reduction to the high-affinity 17

Experimental Protocols for Characterization

To validate the biological activity of 8,9-DHES in a research setting, two primary workflows are recommended: STS Hydrolysis Kinetics (to verify bioavailability) and the LDL Oxidation Assay (to verify antioxidant potency).

Protocol A: STS Hydrolysis & Kinetic Profiling

Objective: Determine the conversion rate of 8,9-DHES to 8,9-DHE by Steroid Sulfatase. Relevance: High STS activity in breast tissue vs. bone tissue dictates the selectivity of the drug.

Materials:

-

Recombinant Human STS or Placental Microsomes.

-

Substrate: [6,7-³H] 8,9-Dehydroestrone sulfate (custom radiolabeling often required) or unlabeled 8,9-DHES with LC-MS/MS detection.

-

Buffer: 0.1M Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Dilute microsomes (protein conc. 50 µg/mL) in Tris-HCl buffer.

-

Incubation: Add 8,9-DHES (concentrations 0.1 µM – 50 µM) to the reaction mixture. Incubate at 37°C for 30 minutes.

-

Quenching: Stop reaction with 3mL Toluene (for extraction).

-

Extraction: Vortex vigorously for 30 seconds. Centrifuge at 2000g for 5 mins to separate phases. The unconjugated 8,9-DHE partitions into the organic (Toluene) phase; unhydrolyzed sulfate remains in the aqueous phase.

-

Quantification:

-

Radiometric: Aliquot organic phase into scintillation fluid and count.

-

LC-MS/MS: Evaporate toluene, reconstitute in methanol, and analyze via MRM (Multiple Reaction Monitoring).

-

Protocol B: LDL Oxidation Lag-Time Assay (Antioxidant Activity)

Objective: Measure the ability of 8,9-DHE to protect LDL from Cu²⁺-mediated oxidation. Relevance: 8,9-DHES metabolites show superior antioxidant properties compared to Estradiol.

Workflow:

-

Isolation: Isolate human LDL via ultracentrifugation (density 1.019–1.063 g/mL).

-

Desalting: Dialyze LDL against PBS to remove EDTA (EDTA interferes with copper oxidation).

-

Treatment: Incubate LDL (50 µg protein/mL) with 8,9-DHE (10 nM – 1 µM) for 30 mins at 37°C.

-

Induction: Initiate oxidation by adding CuSO₄ (final conc. 5 µM).

-

Monitoring: Continuously monitor absorbance at 234 nm (formation of conjugated dienes) every 5 minutes for 4 hours.

-

Calculation: The "Lag Time" is the intercept of the slope of the propagation phase with the baseline.

Visualization: Experimental Logic Flow

Caption: Dual-track workflow to validate both the metabolic activation (STS pathway) and the unique physiochemical antioxidant properties of the compound.

Distinct Biological Implications[2][5]

Neuroprotection & Vasodilation

Research indicates that the ring B unsaturated estrogens (including 8,9-DHE) exert neuroprotective effects against oxidative stress (e.g., glutamate toxicity) that are superior to 17

The SHBG/Coagulation Advantage

A critical differentiator for 8,9-DHES is its lack of hepatic induction of SHBG at therapeutic doses.

-

Mechanism: Oral estrogens typically undergo the "first-pass effect," hitting the liver in high concentrations. This stimulates hepatic protein synthesis (SHBG, clotting factors).

-

Observation: 8,9-DHES, despite being orally administered, shows negligible impact on SHBG.[1] This suggests it may not trigger the hepatic coagulation cascade as aggressively as Estrone Sulfate or Ethinyl Estradiol, presenting a potentially safer thrombotic profile.

References

-

Bhavnani, B. R., et al. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine.

-

Baracat, E. C., et al. (1999). Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women.[1][2][3][4] The Journal of Clinical Endocrinology & Metabolism.[5]

-

Bhavnani, B. R. (2003).[6] Estrogens and neuroprotection: exploring the link.[7] The Journal of Steroid Biochemistry and Molecular Biology.[8]

-

Purohit, A., et al. (1998).[9] The regulation of steroid action by sulfation and desulfation.[9][10][11][12] Endocrine Reviews.

-

Bhavnani, B. R., & Stanczyk, F. Z. (2014). Pharmacology of conjugated equine estrogens: Efficacy, safety and mechanism of action. The Journal of Steroid Biochemistry and Molecular Biology.[8]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 8,9-Dehydroestrone [medbox.iiab.me]

- 6. Biologic effects of delta-8-estrone sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogens and menopause: pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. The hydrolysis of oestrone sulphate and dehydroepiandrosterone sulphate by human steroid sulphatase expressed in transfected COS-1 cells / The Journal of Steroid Biochemistry and Molecular Biology, 1994 [sci-hub.st]

- 9. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 10. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Metabolism of 8,9-Dehydroestrone to 8,9-Dehydro-17β-Estradiol

[1][2][3]

Executive Summary

This technical guide details the metabolic reduction of 8,9-dehydroestrone (Δ8-E1) to its active metabolite 8,9-dehydro-17β-estradiol (Δ8-E2) .[1] As a core component of Conjugated Equine Estrogens (CEE), Δ8-E1 represents a significant fraction of hormone replacement therapies (HRT).[1] Understanding its bioactivation via 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) is critical for drug development professionals assessing potency, tissue selectivity, and safety profiles of equine-derived therapeutics.[1]

This document provides a mechanistic breakdown of the enzymatic pathway, quantitative pharmacological data, and a validated in vitro protocol for assaying this specific metabolic conversion.

Chemical & Structural Basis

8,9-Dehydroestrone (Estra-1,3,5(10),8-tetraen-3-ol-17-one) differs from human estrone (E1) by the presence of an additional double bond between carbons 8 and 9 in the B-ring.[1][2] This unsaturation confers unique conformational rigidity and alters the electron density of the steroid nucleus, influencing both receptor binding affinity and enzymatic turnover rates.

The metabolic conversion of interest is the stereospecific reduction of the C17-ketone to a C17β-hydroxyl group.[1] This transformation is the "activation step," converting a weak estrogen (ketone) into a potent estrogen receptor agonist (hydroxyl).[1]

Key Structural Parameters

| Parameter | 8,9-Dehydroestrone (Substrate) | 8,9-Dehydro-17β-estradiol (Product) |

| Functional Group (C17) | Ketone (=O) | Hydroxyl (-OH) in β-orientation |

| B-Ring State | Unsaturated (Δ8,[3][1][4][5][6][7]9) | Unsaturated (Δ8,[2][4]9) |

| Role | Pro-drug / Weak Agonist | Active Agonist |

| Primary Enzyme | 17β-HSD Type 1 | (Product of reduction) |

Enzymology: The 17β-HSD1 Pathway

The primary driver of this reduction in breast and endometrial tissue is 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) .[1][8] While other isoforms (e.g., Type 12) exist, Type 1 is the most catalytic efficient reductase for estrogens.

Mechanistic Pathway

The reaction follows a sequential ordered Bi-Bi mechanism:

-

Cofactor Binding: NADPH binds to the enzyme active site.[1]

-

Substrate Binding: Δ8-Estrone enters the hydrophobic pocket.[1]

-

Hydride Transfer: The 4-pro-S hydride from the nicotinamide ring of NADPH is transferred to the α-face of the C17 carbon of the steroid.[1]

-

Protonation: The resulting oxyanion is protonated by a catalytic residue (typically Histidine or Serine/Tyrosine relay).[1]

-

Release: NADP+ and Δ8-17β-Estradiol dissociate.[1]

Pathway Visualization

The following diagram illustrates the reductive activation pathway.

Figure 1: Reductive bioactivation of 8,9-Dehydroestrone mediated by 17β-HSD1 and NADPH.[1]

Pharmacokinetics & Bioactivity

The clinical relevance of this metabolism lies in the massive increase in potency. While Δ8-Estrone binds weakly to Estrogen Receptors (ER), its metabolite Δ8-17β-Estradiol exhibits binding affinities comparable to the endogenous 17β-estradiol (E2).[1]

Relative Binding Affinity (RBA) Data

The following table summarizes the affinity of the metabolite relative to standard 17β-Estradiol (set at 100%).

| Compound | ERα Affinity (%) | ERβ Affinity (%) | Potency Status |

| 17β-Estradiol (Reference) | 100 | 100 | High |

| 8,9-Dehydroestrone | ~19 | ~32 | Low (Weak) |

| 8,9-Dehydro-17β-estradiol | 68 | 72 | High (Potent) |

Data Source: Synthesized from Bhavnani et al. and standard pharmacological profiling of CEE components.

Kinetic Implications[3][12]

-

Rapid Conversion: In vivo studies indicate a rapid metabolic clearance of Δ8-Estrone (t1/2 ≈ 5-7 mins) with a concomitant rise in Δ8-17β-Estradiol.[1]

-

Tissue Accumulation: High expression of 17β-HSD1 in breast tumors and endometrial tissue can create a "local factory" effect, generating high concentrations of the potent Δ8-17β-metabolite directly at the site of action, potentially driving proliferation.[1]

Experimental Protocol: In Vitro 17β-HSD1 Assay

Objective: To quantify the conversion rate of 8,9-Dehydroestrone to 8,9-Dehydro-17β-estradiol using recombinant human 17β-HSD1.[1]

Principle: This assay utilizes a purified enzyme or microsomal fraction.[1] The reaction is initiated by NADPH and terminated by solvent extraction.[1] Product formation is quantified via HPLC-UV or LC-MS/MS.[1]

Reagents & Equipment[3]

-

Enzyme Source: Recombinant Human 17β-HSD1 (approx.[1] 0.1 µ g/reaction ) or T47D cell homogenate.

-

Substrate: 8,9-Dehydroestrone (10 mM stock in ethanol).

-

Cofactor: NADPH (10 mM aqueous stock).[1]

-

Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 1 mM EDTA.

-

Stop Solution: Ice-cold Diethyl Ether or Ethyl Acetate.[1]

-

Analysis: HPLC with C18 column.

Step-by-Step Methodology

-

Preparation:

-

Incubation:

-

Termination & Extraction:

-

Quantification (HPLC):

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the in vitro enzymatic assay of 17β-HSD1 activity.

References

-

Bhavnani, B. R. (1998).[3][1] "Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism." Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16.[3]

-

Labrie, F., et al. (1997).[1] "The key role of 17-hydroxysteroid dehydrogenases in sex steroid biology." Steroids, 62(1), 148-158.[1]

-

Bhavnani, B. R., & Stanczyk, F. Z. (2014).[1] "Misconception and concerns regarding conjugated equine estrogens: Are the estrogens in premarin genotoxic?" Climacteric, 17(4), 329-338.[1]

-

Puranen, T. J., et al. (1997).[1] "Characterization of human 17beta-hydroxysteroid dehydrogenase type 1...". Endocrinology, 138(8), 3532-3539.[1]

Sources

- 1. 8,9-Dehydroestrone | C18H20O2 | CID 6451472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 4. 8,9-Dehydroestradiol - Wikipedia [en.wikipedia.org]

- 5. 8,9-Dehydroestrone sodium sulfate | C18H19NaO5S | CID 23676222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of a novel estrogen delta8-estrone in postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 1089-80-1: 9-Dehydroestrone | CymitQuimica [cymitquimica.com]

- 8. Selective inhibition of 17beta-hydroxysteroid dehydrogenase type 1 (17betaHSD1) reduces estrogen responsive cell growth of T47-D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioanalysis of 8,9-Dehydroestrone Sodium Sulfate

Technical Guide for Drug Development & Bioanalytical Research

Executive Summary

8,9-Dehydroestrone sodium sulfate (

This guide dissects the ADME (Absorption, Distribution, Metabolism, Excretion) properties of

Physicochemical Identity & Structural Impact

The pharmacological distinctiveness of

| Property | Specification | PK Implication |

| Chemical Name | Sodium 3-sulfonatoestra-1,3,5(10),8-tetraen-17-one | B-ring unsaturation prevents formation of certain toxic quinoids common to other equine estrogens. |

| Molecular Weight | 370.40 g/mol | High solubility facilitates rapid dissolution; sulfate moiety requires hydrolysis for cellular uptake. |

| Isomeric Risk | Isomer of Equilin Sulfate | Critical Bioanalytical Challenge: Co-elution on standard C18 columns requires specialized stationary phases. |

Pharmacokinetic Profile (ADME)

Absorption & Bioavailability

Upon oral administration,

-

Tmax: Peak plasma concentrations of the active metabolites typically occur 6–10 hours post-dose, reflecting the enterohepatic recirculation and slow hydrolysis rates.

-

Bioavailability: High, but heavily dependent on first-pass hepatic conversion.

Distribution & Protein Binding

Unlike estradiol, which binds with high affinity to Sex Hormone Binding Globulin (SHBG),

-

Mechanism: The B-ring modification sterically hinders binding to the SHBG steroid-binding pocket.

-

Result: A higher fraction of the drug remains bioavailable (bound loosely to albumin), contributing to its potency at low doses (0.125 mg/day).

Metabolism: The Core Activation Pathway

-DHES is a pro-drug. Its primary efficacy drives from rapid hepatic reduction.-

Activation: 17

-Hydroxysteroid Dehydrogenase (17-

Ratio: The plasma ratio of metabolite (17

) to parent ranges from 1:1 to higher, indicating rapid conversion.

-

-

Detoxification: Further metabolism involves hydroxylation at the C2 or C4 positions.

-

Safety Profile: Unlike Equilin (which forms the toxic 4-hydroxyequilenin),

-DHES preferentially forms 2-hydroxy-8,9-dehydroestrone (ratio 6:1 over the 4-hydroxy form).[2] This reduces the risk of DNA-alkylating quinone formation.

-

Excretion

Elimination is primarily renal. The lipophilic metabolites are re-conjugated (glucuronidation/sulfation) in the liver and excreted in urine. Suppression of urinary N-telopeptide (a bone resorption marker) confirms the systemic efficacy of these metabolites.

Visualizing the Metabolic Pathway

The following diagram illustrates the biotransformation of

Figure 1: Metabolic activation and detoxification pathways of 8,9-Dehydroestrone Sulfate.

Bioanalytical Protocol: LC-MS/MS Quantification

Challenge:

Solution: Use of Porous Graphitic Carbon (PGC) stationary phases.

Validated Workflow

This protocol ensures specificity and sensitivity (LLOQ < 100 pg/mL).

Step 1: Sample Preparation (Solid Phase Extraction)

-

Aliquot: 200 µL Human Serum.

-

Internal Standard: Add

-Estrone Sulfate (10 ng/mL). -

Precipitation: Add 600 µL Acetonitrile (protein crash) or use Weak Anion Exchange (WAX) SPE cartridges for cleaner extracts.

-

Evaporation: Dry under nitrogen at 40°C; reconstitute in 100 µL Mobile Phase A.

Step 2: Chromatographic Separation

-

Column: Hypercarb™ (Porous Graphitic Carbon), 2.1 x 100 mm, 3 µm.

-

Rationale: PGC separates planar molecules based on charge-transfer interactions with the graphite surface. The double bond position in

-DHES alters its planarity compared to Equilin, allowing baseline resolution. -

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 0-2 min (10% B), 2-8 min (Linear to 60% B).

Step 3: Mass Spectrometry (Triple Quadrupole)

-

Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

-DHES: m/z 347.1

-

IS (

-E1S): m/z 353.1

-

-DHES: m/z 347.1

Workflow Diagram

Figure 2: LC-MS/MS workflow utilizing Porous Graphitic Carbon for isomer-specific quantitation.

Clinical Implications & Tissue Selectivity

Research indicates

-

Vasomotor Efficacy: At 0.125 mg/day, it suppresses hot flushes by >95%, comparable to 1.25 mg of Estrone Sulfate.[4][3]

-

Bone Preservation: Significant suppression of bone resorption markers (N-telopeptide).[4]

-

Hepatic Neutrality: Unlike oral estradiol,

-DHES shows minimal induction of SHBG and Triglycerides. This suggests the specific B-ring structure reduces hepatic estrogen receptor activation relative to systemic effects.

References

-

Bhavnani, B. R., et al. (1998).[5] Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine.

-

Reepmeyer, J. C. (2005). Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry. Journal of Chromatography A.

-

Baracat, E., et al. (1999).[5] Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women. Journal of Clinical Endocrinology & Metabolism.

-

Bolton, J. L., et al. (2001). Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone. Chemical Research in Toxicology.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8,9-Dehydroestrone [medbox.iiab.me]

Technical Deep Dive: 8,9-Dehydroestrone in Conjugated Equine Estrogens

[1]

Executive Summary: The "Hidden" Potency of Ring-B Unsaturated Estrogens

While Estrone (E1) and Equilin (Eq) dominate the composition of Conjugated Equine Estrogens (CEE), 8,9-Dehydroestrone (8,9-DHE) represents a critical minority component (~3.5–4.0%).[1] Often overlooked in generic formulations, 8,9-DHE possesses a distinct pharmacological profile driven by its B-ring unsaturation.[1]

This guide dissects the technical attributes of 8,9-DHE, moving beyond simple composition to explore its unique metabolic activation, receptor selectivity, and the rigorous analytical protocols required to distinguish it from its structural isomers.

Chemical Architecture & Physicochemical Properties[1]

8,9-Dehydroestrone (CAS: 1089-80-1) is a steroid hormone characterized by a double bond at the C8-C9 position.[1][2] This unsaturation confers a unique planarity to the B-ring, distinguishing it from human bio-identical estrogens (like Estrone) and other equine estrogens (like Equilin, which is

Structural Significance

The presence of the C8-C9 double bond alters the molecule's flexibility and its interaction with the ligand-binding domain (LBD) of Estrogen Receptors (ERs).[1] Unlike the flexible saturated B-ring of estrone, the rigidified structure of 8,9-DHE influences its binding kinetics and metabolic stability.

Key Physicochemical Parameters:

Analytical Characterization: The Isomer Challenge

The quantification of 8,9-DHE is analytically demanding due to its structural isomerism with Equilin Sulfate . Both compounds share the same molecular weight and similar hydrophobicity, making standard C18 Reverse Phase Chromatography (RPC) insufficient for baseline separation.[1]

The Problem: Co-Elution

On standard alkyl-bonded silica (C18), 8,9-DHE and Equilin often co-elute or show poor resolution (

The Solution: Shape-Selective Chromatography

To achieve resolution, we must exploit the subtle shape differences caused by the double bond position. Porous Graphitic Carbon (PGC) or specialized Phenyl-Hexyl phases are required.[1] PGC separates based on charge-transfer interactions and molecular planarity, easily resolving the

Protocol: High-Resolution LC-MS/MS Workflow

Self-Validating System: The System Suitability Test (SST) must demonstrate a resolution (

Step-by-Step Methodology

-

Sample Preparation (Solid Phase Extraction):

-

Chromatographic Separation:

-

Column: Porous Graphitic Carbon (e.g., Hypercarb) OR Phenyl-Hexyl (150 x 2.1 mm, 3

m).[1] -

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).[1]

-

Gradient: Isocratic hold or shallow gradient (e.g., 40-50% B) is often necessary to maximize interaction time for shape selectivity.[1]

-

-

Mass Spectrometry Detection:

Figure 1: Analytical workflow emphasizing the critical chromatographic separation of isomers.

Pharmacokinetics: The "Prodrug" Mechanism

8,9-DHE functions effectively as a prodrug.[1] While the sulfated form circulates, the active pharmacologic agent is generated through tissue-specific metabolism.[1]

The Reductase Pathway

Unlike human estrogens which reversibly convert between ketone and hydroxyl forms (E1

-

Desulfation: Sulfatases in the liver and peripheral tissues convert 8,9-DHE-Sulfate to unconjugated 8,9-DHE.[1]

-

Activation: 17

-Hydroxysteroid Dehydrogenase (17 -

Product: 8,9-Dehydro-17

-Estradiol (8,9-DHE2) . This metabolite exhibits significantly higher receptor affinity than the parent ketone.[1]

Figure 2: Metabolic activation pathway of 8,9-Dehydroestrone to its potent 17

Pharmacodynamics & Receptor Selectivity[2]

The clinical efficacy of CEE is not solely defined by Estradiol. The B-ring unsaturated components, including 8,9-DHE, contribute to a "sum of parts" effect, particularly regarding receptor subtype selectivity (ER

Relative Binding Affinity (RBA)

8,9-DHE generally exhibits lower affinity for the nuclear estrogen receptors compared to 17

Table 1: Comparative Receptor Binding Affinities (RBA)

Values are relative to 17

| Compound | RBA (ER | RBA (ER | Selectivity Ratio (ER |

| 17 | 100% | 100% | 1.0 |

| Estrone (E1) | ~26% | ~52% | 2.0 |

| Equilin (Eq) | ~13% | ~49% | 3.8 |

| 8,9-Dehydroestrone | ~19% | ~32% | 1.7 |

| 8,9-Dehydro-17 | ~68% | ~72% | 1.1 |

Data synthesized from Bhavnani et al. and competitive binding assays.

Tissue Specificity[2][3][7][8]

-

Vascular Endothelium: 8,9-DHE and its metabolites have demonstrated potent effects on vascular markers, specifically inhibiting Endothelin-1 (ET-1) release and downregulating Angiotensin-Converting Enzyme (ACE).[1][2] This suggests a potential cardioprotective mechanism distinct from pure E2.[1]

-

Bone: Clinical data indicates that 8,9-DHE sulfate alone (0.125 mg/day) significantly suppresses bone resorption markers (e.g., N-telopeptide), comparable to higher doses of estrone sulfate.[1][2]

References

-

Bhavnani, B. R. (1998).[1][3] Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16.[1][3] Link

-

FDA Center for Drug Evaluation and Research. (2014).[1] Draft Guidance on Conjugated Estrogens (LC-MS Analytical Procedure). U.S. Food and Drug Administration.[1][4][6] Link

-

Reepmeyer, J. C., & Revelle, L. K. (2005).[1] Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases.[1][6] Journal of Chromatography A, 1083(1-2), 42-51.[1][6] Link

-

Baracat, E. C., et al. (1999).[1][3] Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women.[1][2][3][7] The Journal of Clinical Endocrinology & Metabolism, 84(6), 2020-2027.[1][3] Link[1]

-

Bhavnani, B. R., & Stanczyk, F. Z. (2014).[1][8] Pharmacology of conjugated equine estrogens: Efficacy, safety and mechanism of action.[9] The Journal of Steroid Biochemistry and Molecular Biology, 142, 16-29. Link

Sources

- 1. 8,9-Dehydroestrone sodium sulfate | C18H19NaO5S | CID 23676222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. 8,9-Dehydroestrone [medbox.iiab.me]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Technical Guide: Natural Sources, Biosynthesis, and Isolation of 8,9-Dehydroestrone

[1]

Executive Summary & Chemical Identity

8,9-Dehydroestrone (also known as Δ8,9-dehydroestrone or estra-1,3,5(10),8-tetraen-3-ol-17-one) is a naturally occurring ring B-unsaturated estrogen.[1][2][3][4] Unlike the "classical" human estrogens (estrone, estradiol, estriol), which possess a fully saturated B-ring, 8,9-dehydroestrone retains a double bond between carbons 8 and 9.[1][4]

This structural unsaturation confers unique pharmacokinetic properties, including a distinct metabolic profile in humans where it is rapidly converted to its active metabolite, 8,9-dehydro-17β-estradiol .[1] It is primarily identified as a minor but pharmacologically significant constituent of Conjugated Equine Estrogens (CEE) , historically marketed as Premarin.[1]

Key Chemical Characteristics:

-

CAS Number: 474-87-3 (Free steroid) / 61612-83-7 (Sodium Sulfate salt)[1]

-

Molecular Formula: C₁₈H₂₀O₂

-

Structural Feature: Unsaturation (double bond) at C8-C9.

-

Primary Form in Nature: Sulfate ester (Sodium salt).

The Primary Natural Source: Pregnant Mare Urine (PMU)

The only commercially viable and biologically confirmed natural source of 8,9-dehydroestrone is the urine of pregnant mares. While phytoestrogens (plant-derived) exist, they are structurally distinct (phenolic phytochemicals) and do not contain 8,9-dehydroestrone.[1]

Composition Profile of PMU

The estrogen profile of PMU is complex, consisting of over 10 distinct estrogens. 8,9-Dehydroestrone is a "concomitant" estrogen, meaning it accompanies the primary components (Estrone and Equilin).[1]

Table 1: Typical Estrogen Composition in Conjugated Equine Estrogens (CEE)

| Component | Chemical Classification | Approximate Abundance (%) |

| Estrone Sulfate | Classical Estrogen | 50.0 – 60.0% |

| Equilin Sulfate | Ring B-Unsaturated | 22.0 – 30.0% |

| 17α-Dihydroequilin | Ring B-Unsaturated | 13.0 – 19.0% |

| 8,9-Dehydroestrone | Ring B-Unsaturated | 3.0 – 4.0% |

| 17α-Estradiol | Classical Estrogen | 2.5 – 9.5% |

| Equilenin | Ring B-Unsaturated | 2.0 – 3.0% |

Technical Insight: The abundance of 8,9-dehydroestrone is strictly regulated in CEE specifications (USP). Its presence is a critical marker for distinguishing natural equine estrogens from synthetic "esterified" estrogens derived from plant sterols (soy/yam), which completely lack this compound.[1]

The Equine Feto-Placental Unit

The production of 8,9-dehydroestrone is not merely maternal; it is a product of the equine feto-placental unit .

-

Site of Synthesis: The fetal gonads (which become massively enlarged during equine pregnancy) and the placenta.

-

Timing: Production peaks in the late stages of pregnancy (months 4–9), coinciding with the maximal size of the fetal gonads.

Biosynthetic Pathway: The "Alternate" Route

In most mammals, estrogens are derived from cholesterol via the classical pathway (Cholesterol → Pregnenolone → Androstenedione → Estrogen). However, the horse utilizes a unique "Alternate Pathway" for the synthesis of Ring B-unsaturated estrogens like equilin and 8,9-dehydroestrone.[1]

Mechanism of Ring B Unsaturation

Research indicates that this pathway diverges from the classical route after the formation of squalene but before the formation of cholesterol. The key difference is the retention of double bonds in the B-ring that are normally reduced during cholesterol synthesis.

Pathway Logic:

-

Squalene Cyclization: Forms the steroid nucleus.

-

Divergence: Instead of full reduction to cholesterol, specific intermediates retain unsaturation at C7-C8 (leading to Equilin) or C8-C9 (leading to 8,9-Dehydroestrone).[1]

-

Aromatization: The A-ring is aromatized to form the phenolic estrogen structure, while the B-ring unsaturation is preserved.

Biosynthesis Visualization

Figure 1: Divergence of the Equine "Alternate Pathway" yielding Ring B-unsaturated estrogens.[5]

Isolation & Extraction Protocols

Isolating 8,9-dehydroestrone requires separating the phenolic fraction from the complex urine matrix (urea, salts, cresols).[1] The standard industrial approach utilizes Solid-Phase Extraction (SPE) with hydrophobized silica (Reverse Phase).

Protocol: Solid-Phase Extraction (SPE) from PMU

Objective: Isolate the "Conjugated Estrogen" fraction containing 8,9-dehydroestrone sulfate.[1]

-

Pre-treatment:

-

Collect fresh PMU (approx. 40–90g dry matter/L).

-

Adjust pH to >12.0 using NaOH. Reasoning: Alkaline pH stabilizes the sulfate esters and cleaves labile lactones/impurities.

-

Filter to remove mucins and gross particulates.

-

-

Adsorption (Loading):

-

Stationary Phase: RP-18 (C18) or Hydrophobized Silica Gel.

-

Flow Rate: 5–20 Bed Volumes (BV) per hour.

-

Mechanism: Conjugated estrogens (hydrophobic steroid core + hydrophilic sulfate) bind to the non-polar stationary phase via the steroid skeleton.

-

-

Washing (Impurity Removal):

-

Elution:

-

Eluent: Methanol/Water (60:40 v/v) or Ethanol/Water containing sodium acetate.

-

Collection: Collect the fraction containing the concentrated estrogen sulfates.

-

-

Post-Processing:

-

Evaporate solvent to yield the "Conjugated Estrogens" concentrate.

-

Note: 8,9-dehydroestrone is now co-eluted with equilin and estrone sulfates.[1]

-

Workflow Visualization

Figure 2: Industrial Solid-Phase Extraction workflow for isolating conjugated estrogens.[1]

Analytical Methodology: The Isomer Challenge

A major technical hurdle in 8,9-dehydroestrone research is its separation from Equilin Sulfate .[1] Both are isomers (C₁₈H₁₉O₅S[1]·Na) with identical molecular weights (370.40 Da for the salt).

The Problem with Standard C18

On standard C18 HPLC columns, 8,9-dehydroestrone sulfate and equilin sulfate often co-elute due to their nearly identical hydrophobicity.[1]

The Solution: Porous Graphitic Carbon (PGC)

To achieve baseline resolution, researchers must use Porous Graphitic Carbon stationary phases.[1] The planar graphite surface interacts differently with the stereochemistry of the B-ring double bond (Δ7 vs Δ8,9).